N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide

Description

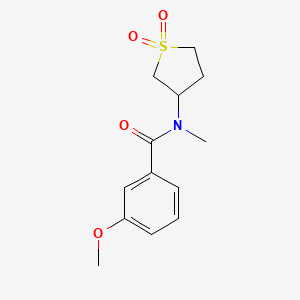

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide is a benzamide derivative characterized by a 3-methoxy-substituted aromatic ring and an amide nitrogen bonded to a methyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-14(11-6-7-19(16,17)9-11)13(15)10-4-3-5-12(8-10)18-2/h3-5,8,11H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBKGRAVFMDFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety.

Biochemical Analysis

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells. The compound has been found to display nanomolar potency as a GIRK1/2 activator.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 373.5 g/mol

- CAS Number : Not explicitly provided in the search results but can be derived from structural databases.

The compound exhibits potential interactions with specific molecular targets, particularly in the context of enzyme inhibition. It has been noted that the sulfonyl group in its structure may facilitate hydrogen bonding and ionic interactions, enhancing binding affinity to target proteins.

Pharmacological Effects

- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase (PDE), particularly PDE10A, which is predominantly expressed in brain tissue. This inhibition can lead to increased levels of cyclic AMP (cAMP), potentially affecting various signaling pathways involved in neuronal function .

- Antiviral Activity : The compound's structural analogs have demonstrated antiviral properties, particularly against viruses such as Hepatitis C. Mechanistic studies suggest that these compounds may inhibit viral replication by targeting specific viral proteases .

- Anticancer Potential : Some studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve induction of apoptosis and inhibition of cell proliferation .

Study 1: PDE Inhibition and Neuroprotection

A study investigating the neuroprotective effects of PDE inhibitors found that compounds similar to this compound significantly improved cognitive function in animal models of Alzheimer's disease. The mechanism was linked to enhanced synaptic plasticity via increased cAMP levels .

Study 2: Antiviral Efficacy

Research on the antiviral efficacy of related compounds showed that they could effectively inhibit the replication of Hepatitis C virus in vitro. The study utilized a replicon system to measure the IC values, revealing promising results for further development .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzamide backbone with several analogs but differs in substituents and N-linked groups. Key structural comparisons include:

*Molecular weight inferred from analogous structures.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : Methoxy groups exhibit C-O stretching near 1250–1050 cm⁻¹, while sulfone groups (SO₂) show strong absorptions at 1345–1155 cm⁻¹ . The target compound’s IR spectrum would align with these ranges.

- NMR Spectroscopy :

- 1H NMR : Methoxy protons resonate at δ ~3.3–3.8 ppm. Methyl groups (N-CH₃) appear at δ ~2.8–3.1 ppm, while aromatic protons vary based on substitution patterns (e.g., δ 7.2–7.9 ppm for ortho/meta positions) .

- 13C NMR : Carbonyl carbons (C=O) resonate at δ ~165–170 ppm, while sulfone-attached carbons appear at δ ~50–60 ppm .

- Solubility: Compounds with polar groups (e.g., methoxy, diethylamino) exhibit improved aqueous solubility compared to purely hydrophobic analogs (e.g., hexyloxy derivatives) .

Key Research Findings and Implications

- Electronic Effects: The 3-methoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in analogs .

- Steric and Lipophilic Considerations : Bulky N-substituents (e.g., 4-isopropylbenzyl in ) reduce conformational flexibility, whereas smaller groups (e.g., methyl) enhance metabolic stability .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-methylbenzamide?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and amide bond formation. For example, analogous benzamide derivatives have been synthesized via:

- Method A : Reaction of acyl chlorides (e.g., 3-methoxybenzoyl chloride) with substituted anilines in the presence of a base, yielding N-arylbenzamides after purification by silica gel chromatography .

- Method B : Suzuki coupling of brominated intermediates (e.g., N-(4-bromophenyl)-3-methoxy-N-methylbenzamide) with boronic acids, using cesium carbonate as a base and tetrakis(triphenylphosphine)palladium(0) as a catalyst .

Reaction conditions (solvent, temperature, catalyst loading) are critical for optimizing yield and purity.

Q. How is the structural integrity of this compound validated in academic research?

Key analytical techniques include:

- NMR Spectroscopy : and NMR spectra confirm substituent positions and stereochemistry. For example, methoxy groups ( ppm) and aromatic protons ( ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions, often using SHELX programs for refinement .

Q. What are the standard purity assessment protocols for this compound?

- HPLC/GC-MS : Quantifies impurities and confirms ≥95% purity.

- Melting Point Analysis : Sharp melting ranges (e.g., 97–100°C in related benzamides) indicate crystallinity and purity .

- Elemental Analysis : Matches calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Catalyst Screening : Alternative catalysts (e.g., PdCl(dppf)) may enhance coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time for Suzuki couplings .

- Flow Chemistry : Enables continuous production with automated quality control, as seen in industrial amide synthesis .

Q. What computational approaches are used to predict biological activity or binding modes?

- Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with target proteins (e.g., enzymes like 17β-hydroxysteroid dehydrogenase).

- DFT Calculations : Predicts electronic properties (e.g., charge distribution on the sulfone group) to guide structure-activity relationship (SAR) studies .

Q. How are contradictory spectral or crystallographic data resolved?

- Multi-Technique Validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) and X-ray data .

- SHELX Refinement : Adjusts thermal parameters and occupancy rates to resolve disordered regions in crystal structures .

- Dynamic NMR : Resolves conformational equilibria in solution (e.g., restricted rotation of the benzamide group) .

Q. What strategies are employed to assess its potential as a bioactive molecule?

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.